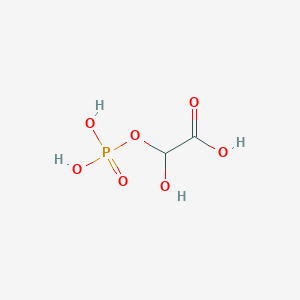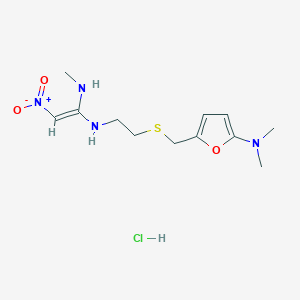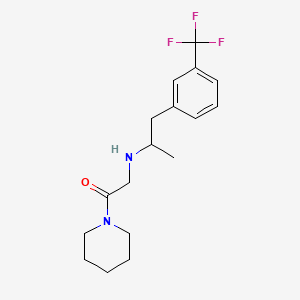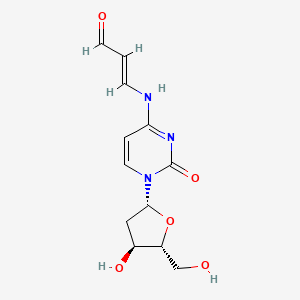
2'-Deoxy-N-(3-oxo-1-propenyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the cytidine base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine typically involves the modification of deoxycytidine. One common method includes the reaction of deoxycytidine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group. The reaction is usually carried out in an aqueous or organic solvent with a suitable catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the 3-oxo-1-propenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cytidine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs with different functional groups.
科学研究应用
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA modification and repair mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes involved in DNA synthesis, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the 3-oxo-1-propenyl modification.
5-Aza-2’-deoxycytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine: A similar compound with the modification on adenosine instead of cytidine.
Uniqueness
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other nucleoside analogs.
属性
分子式 |
C12H15N3O5 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
(E)-3-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]prop-2-enal |
InChI |
InChI=1S/C12H15N3O5/c16-5-1-3-13-10-2-4-15(12(19)14-10)11-6-8(18)9(7-17)20-11/h1-5,8-9,11,17-18H,6-7H2,(H,13,14,19)/b3-1+/t8-,9+,11+/m0/s1 |
InChI 键 |
YNSCAHIKWMTQMP-CZBLIFJMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N/C=C/C=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC=CC=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
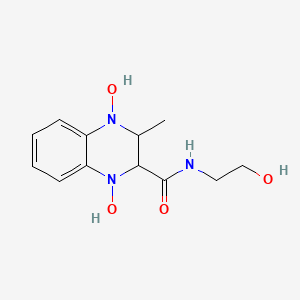
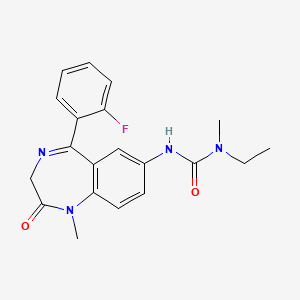
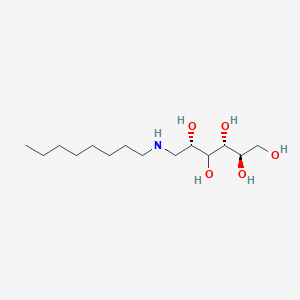
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)
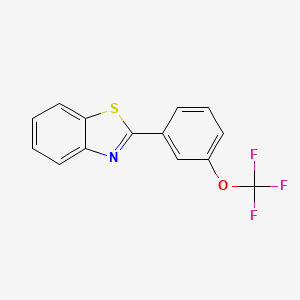
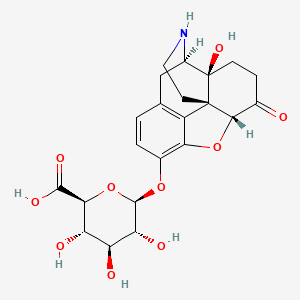
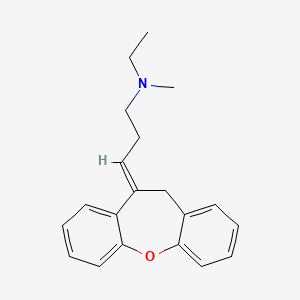
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
